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Compound of Interest |

Compound Name: 8-Azido-1-octanol
CAS No.: 57395-46-7
Cat. No.: B3145442
- 7

Introduction & Strategic Utility

In the architecture of bifunctional therapeutics (e.g., PROTACS), the linker is not merely a
passive connector; it determines solubility, permeability, and the spatial orientation of the
ternary complex. 8-Azido-1-octanol serves as a premier "anchor” building block due to its
orthogonality:

e The Azide (-N3): A bioorthogonal handle ready for "Click" chemistry (CUAAC or SPAAC) or
Staudinger ligation. It is chemically inert to most standard organic transformations (oxidation,
acylation).

e The Primary Alcohol (-OH): A versatile nucleophile susceptible to oxidation (to carboxylic
acid), activation (to sulfonate esters), or direct etherification.

« The Octyl Chain (C8): Provides a hydrophobic spacer (~10-12 A) that modulates the
physicochemical properties (logP) and cell permeability of the final conjugate.

Chemical Profile
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Property Data

Molecular Formula CsH17Ns0

Molecular Weight 171.24 g/mol

Boiling Point ~115°C (at 0.5 mmHg)
Stability Stable at RT, Store at 2-8°C

Safety Note

Organic azide. C/N ratio

2.6 (Borderline).[1] Handle behind a blast shield

during scale-up.

Synthetic Strategy & Workflow

The utility of 8-Azido-1-octanol lies in its divergent synthesis. The alcohol group is typically

processed first, while the azide
final conjugation step.

remains protected, serving as a "latent" reactive group for the
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Detailed Experimental Protocols
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Protocol A: Synthesis of 8-Azidooctanoic Acid (Jones
Oxidation)

Objective: Convert the hydroxyl group to a carboxylic acid to create an Azide-Acid

heterobifunctional linker. This intermediate is critical for attaching ligands via amide bonds.

Mechanism: The Jones reagent (CrOs/H2S0a4) oxidizes the primary alcohol to an aldehyde and

rapidly to a carboxylic acid. The azide group is stable under these oxidative conditions.

Reagents:

8-Azido-1-octanol (1.0 equiv)
Jones Reagent (2.5 M CrOs in dilute H2SOa)
Acetone (Solvent)[2]

Isopropanol (Quench)

Step-by-Step Procedure:

Preparation: Dissolve 8-Azido-1-octanol (1.71 g, 10 mmol) in reagent-grade acetone (50
mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

Oxidation: Add Jones Reagent dropwise via an addition funnel over 20 minutes. Maintain
internal temperature < 5°C.

o Observation: The solution will turn from orange to a muddy green (reduction of Cré+ to
Cr3*).

o Endpoint: Continue addition until the orange color persists for >1 minute. Stir at 0°C for an
additional hour.

Quenching: Add isopropanol (5 mL) dropwise to quench excess oxidant. The solution will
turn completely green.

Workup:
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o Filter the mixture through a Celite pad to remove chromium salts. Wash the pad with
acetone.

o Concentrate the filtrate under reduced pressure to remove acetone.

o Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and wash with 1M HCI (2 x 20 mL)
followed by Brine (1 x 20 mL).

 Purification: Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate.

o Note: The crude product is often pure enough (>95%) for subsequent coupling. If
necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).

Yield: Expect 85-95% as a pale yellow oil.

Protocol B: Synthesis of 8-Azidooctyl Tosylate
(Activation)

Objective: Convert the alcohol into a tosylate (leaving group) to enable nucleophilic substitution
(e.q., creating ether linkages or displacing with amines).

Reagents:

8-Azido-1-octanol (1.0 equiv)

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[3]

Triethylamine (TEA) (1.5 equiv)[4]

DMAP (0.1 equiv)

DCM (Anhydrous)

Step-by-Step Procedure:

e Setup: In a flame-dried flask under N2 atmosphere, dissolve 8-Azido-1-octanol (10 mmol) in
anhydrous DCM (40 mL).
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e Addition: Add TEA (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool to 0°C.[3]
e Reaction: Add TsCl (2.28 g, 12 mmol) portion-wise over 10 minutes.

e Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4—6 hours.
Monitor by TLC (Hexane:EtOAc 3:1); the alcohol spot (lower Rf) should disappear.

o Workup:
o Dilute with DCM (50 mL).
o Wash successively with 1M HCI (cold), Sat. NaHCOs, and Brine.[4]

 Purification: Dry over MgSOa4 and concentrate. Purify via flash chromatography
(Hexane:EtOAc 9:1).

Stability Warning: Azido-tosylates are generally stable but should not be distilled. Store in a
freezer.

Protocol C: "Click" Conjugation (CUAAC)

Objective: Conjugate the 8-Azido-linker to an Alkyne-functionalized payload (e.g., Thalidomide-
alkyne for PROTACS).

Reagents:

Azide-Linker (1.0 equiv)[5]

Alkyne-Payload (1.0 equiv)

CuS0a4-5H20 (0.1 equiv)

Sodium Ascorbate (0.5 equiv)

Solvent: t-BuOH/H20 (1:1) or DMSO/H20 (for hydrophobic payloads).

Step-by-Step Procedure:
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 Dissolution: Dissolve the Alkyne-Payload and Azide-Linker in the chosen solvent system
(degassed).

o Catalyst Prep: Prepare fresh stock solutions of CuSOa4 (100 mM in water) and Sodium
Ascorbate (500 mM in water).

e Initiation: Add the CuSOa solution followed immediately by the Ascorbate solution to the
reaction mixture.

o Color Change: The mixture may turn bright yellow/orange.
» Reaction: Stir at RT for 2—-12 hours under Na.
o Workup:
o Dilute with EtOAc.
o Wash with 5% NH4+OH (or EDTA solution) to chelate and remove copper.

o Wash with Brine, dry, and concentrate.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Ensure the orange color

Incomplete Oxidation (Protocol  Old Jones Reagent or , _
persists for >15 mins. Add 10%

A) insufficient excess. )
more reagent if needed.
Add solid NaCl to saturate the
) ) Amphiphilic nature of the agueous phase or use a small
Emulsion during Workup )
linker. amount of MeOH to break the
emulsion.

Use a dedicated copper
Copper Residue in Product o ) scavenger resin (e.g.,
Inefficient chelation. ) )

(Protocol C) Cuprisorb) or wash with

aqueous EDTA (0.1 M, pH 8).

While C8-Azide is safe (C/N >
3), never concentrate azides to

Safety: Shock Sensitivity High Nitrogen content. absolute dryness with heat.
Keep in solution when

possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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